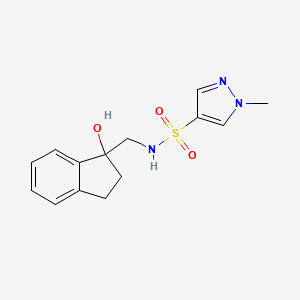
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
描述
属性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-9-12(8-15-17)21(19,20)16-10-14(18)7-6-11-4-2-3-5-13(11)14/h2-5,8-9,16,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGHFWHEJTUUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by a reduction step to introduce the hydroxy group.
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.
Sulfonamide Introduction: The sulfonamide group is introduced via a sulfonation reaction, typically using chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
Indene Derivatives: Compounds with similar indene structures but different functional groups.
Pyrazole Sulfonamides: Compounds with similar pyrazole sulfonamide structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
生物活性
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.4 g/mol. The structural characteristics of this compound contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- In vitro Studies : N-(substituted phenyl)-pyrazole derivatives have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating effective growth inhibition .
Anti-inflammatory Activity
Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Specific compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been evaluated against various bacterial strains. In one study, certain derivatives displayed effective inhibition against Mycobacterium tuberculosis and common bacterial strains like E. coli and Bacillus subtilis .
Case Studies and Research Findings
Several research articles provide insights into the biological activities of pyrazole derivatives:
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of Enzymatic Pathways : Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle through various signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


